An In-depth Technical Guide to 2-Methoxy-3-nitropyridine: Core Chemical Properties and Applications
An In-depth Technical Guide to 2-Methoxy-3-nitropyridine: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and synthetic applications of 2-Methoxy-3-nitropyridine. It is intended to be a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and fine chemical synthesis.
Core Chemical and Physical Properties
2-Methoxy-3-nitropyridine is a versatile chemical intermediate recognized for its utility in the synthesis of a wide array of biologically active molecules.[1][2] Its physical and chemical characteristics are pivotal for its application in various synthetic protocols. The key properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 20265-35-4 | [1][3][4] |
| Molecular Formula | C6H6N2O3 | [1][3][4] |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White crystalline powder or Pale yellow solid | [1][3] |
| Melting Point | 53-55 °C | [3] |
| Boiling Point | 247.9 °C | [3] |
| Density | 1.3 g/cm³ | [3] |
| Flash Point | 103.8 °C | [3] |
| Purity | ≥ 97-99% (HPLC/GC) | [1][4][5] |
| Storage Conditions | 0-8 °C, Inert atmosphere, room temperature | [1][4][6] |
Reactivity and Synthetic Utility
The synthetic value of 2-Methoxy-3-nitropyridine stems from the presence of both a methoxy group and a nitro group on the pyridine ring, which provide multiple sites for functionalization.[3] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.
The most prominent chemical transformation of 2-Methoxy-3-nitropyridine is the reduction of the nitro group to an amino group.[3] This conversion is a cornerstone in many synthetic pathways, as it introduces a nucleophilic amino group that can be further derivatized to construct more complex molecular architectures.[2][3] This versatility is highly sought after in the synthesis of pharmaceuticals and agrochemicals, where precise molecular engineering is crucial for achieving desired biological activity.[1][2][3]
Below is a diagram illustrating the key reactive sites and potential transformations of 2-Methoxy-3-nitropyridine.
Caption: Key reactive sites and transformations of 2-Methoxy-3-nitropyridine.
Key Experimental Protocols
Detailed experimental procedures are crucial for the successful application of 2-Methoxy-3-nitropyridine in synthesis. Below are representative protocols for key transformations.
Protocol 1: Reduction of the Nitro Group
This protocol describes a general method for the reduction of the nitro group in a nitropyridine derivative to an amino group using a metal reducing agent.
Materials:
-
2-Amino-6-methoxy-3-nitropyridine (as a representative substrate)
-
Stannous chloride dihydrate (reducing agent)
-
Aqueous acidic medium (e.g., hydrochloric acid)
-
Polar proton-donating solvent (e.g., water, alcohol)
Procedure:
-
Suspend 2-amino-6-methoxy-3-nitropyridine in a suitable polar solvent.
-
Add the reducing agent, such as stannous chloride dihydrate, to the suspension.
-
Carry out the reduction in an aqueous acidic medium.
-
Maintain the reaction temperature between 25–80 °C.[7]
-
Upon completion of the reaction, cool the mixture.
-
The resulting diamino-pyridine dihydrochloride can be collected by filtration or extraction.[7]
The following diagram illustrates the general workflow for this reduction reaction.
Caption: A generalized workflow for the reduction of a nitropyridine derivative.
Protocol 2: Suzuki Coupling Reaction
This protocol outlines a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, using a chloronitropyridine derivative.
Materials:
-
2-Chloro-3-nitropyridine
-
A boronic acid (e.g., 2,5-dimethoxyphenylene-1,4-diboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., sodium bicarbonate)
-
Solvent system (e.g., 1,2-dimethoxyethane and water)
Procedure:
-
In a microwave vessel, combine 2-chloro-3-nitropyridine, the boronic acid, and sodium bicarbonate in the solvent mixture.
-
Purge the mixture with an inert gas (e.g., nitrogen) for approximately 10 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the mixture under microwave irradiation at 150°C and a maximum pressure of 10 bar for 15 minutes.
-
After the reaction, filter the mixture through celite and wash the filter cake with a suitable solvent like ethyl acetate.
-
The filtrate is then washed with brine and dried over a drying agent such as MgSO4.
-
The final product can be purified using chromatography.[8]
Applications in Drug Development and Agrochemicals
2-Methoxy-3-nitropyridine is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility is particularly noted in the development of:
-
Anti-inflammatory and antimicrobial agents: The versatile structure allows for modifications that can lead to enhanced efficacy and reduced side effects in therapeutic agents.[1]
-
Neurological disorder treatments: It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions.[1]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides, where it helps in constructing molecules that can disrupt specific biological pathways in pests.[1][2]
The ability to introduce various functional groups through reactions involving the nitro and methoxy groups makes 2-Methoxy-3-nitropyridine an indispensable tool for chemists aiming to design more effective and targeted active ingredients.[1][2]
Conclusion
2-Methoxy-3-nitropyridine is a valuable and versatile intermediate in organic synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it a crucial component in the development of a wide range of pharmaceuticals and agrochemicals. The ability to readily transform the nitro group and functionalize the pyridine ring provides a robust platform for the creation of novel and complex molecules. This guide has provided a technical overview of its core properties and applications, which should serve as a useful resource for researchers and professionals in the field.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemdmart.com [chemdmart.com]
- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 8. journals.iucr.org [journals.iucr.org]
